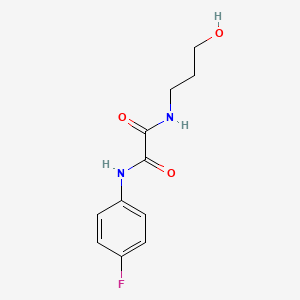
Allyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a modification of the sugar molecule . It is an oligosaccharide composed of a monosaccharide and one or more other saccharides . It is an indispensable compound in the biomedical sector, showcasing its significance as a glycosylation inhibitor with potential therapeutic implications for illnesses like cancer and diabetes .
Synthesis Analysis
The synthesis of this compound has been reported in various studies . For instance, one method involves the use of 2-Acetamido-2-deoxy-beta-D-glucopyranose 1,3,4,6-tetraacetate .Molecular Structure Analysis
The molecular formula of this compound is C11H19NO6 . Its molecular weight is 261.27 g/mol . The structure of this compound can be represented by the SMILES string: CC(=O)N[C@@H]1C@HCO)O)O .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it is known that this compound is a modification of the sugar molecule . It is an oligosaccharide composed of a monosaccharide and one or more other saccharides .Physical And Chemical Properties Analysis
The molecular formula of this compound is C11H19NO6 . Its molecular weight is 261.27 g/mol . The structure of this compound can be represented by the SMILES string: CC(=O)N[C@@H]1C@HCO)O)O .Applications De Recherche Scientifique
Synthesis and Biological Applications
- Allyl 2-acetamido-2-deoxy-beta-D-glucopyranoside has been used in the synthesis of complex carbohydrates, such as a tetrasaccharide related to the lipopolysaccharide epitope of Chlamydia. This synthesis involved multiple steps, including coupling with various sugar derivatives and deprotection processes (Kosma et al., 1990).
- It has also been instrumental in synthesizing trisaccharides, which are key components in the study of bacterial cell walls, through processes involving coupling and deprotection steps (Warren et al., 1980).
Chemical Modifications and Derivatives
- The compound is a starting material for various chemical modifications, leading to the creation of different glycosides. Such modifications include bromination, hydrogenolysis, and benzoylation processes, which are crucial for the development of novel derivatives (Burger et al., 1983).
- Further, it has been used in the preparation of chitobiose derivatives, contributing to the advancement of carbohydrate chemistry and glycoscience (Warren & Jeanloz, 1977).
Development of Carbohydrate-Based Materials
- This compound is key in the development of artificial carbohydrate antigens. These are used in studying binding properties to lectins and antibodies, which is important for immunological research (Roy & Tropper, 1988).
- Additionally, it plays a role in synthesizing glycoprotein-related structures. These synthetic pathways are valuable in understanding and mimicking biological processes, particularly in biochemistry and molecular biology (Nishimura et al., 1990).
Mécanisme D'action
Target of Action
Allyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a modification of the sugar molecule . It is an oligosaccharide composed of a monosaccharide and one or more other saccharides Similar compounds have been used in the biomedical industry to develop drugs targeting various diseases .
Mode of Action
It is known that the compound is a modification of the sugar molecule . This suggests that it may interact with its targets in a similar manner to other sugar molecules, potentially by binding to specific receptors or enzymes and modulating their activity.
Biochemical Pathways
Given that it is a modified sugar molecule , it may be involved in metabolic pathways related to carbohydrate metabolism.
Result of Action
It is known that the compound is a modification of the sugar molecule , suggesting that its effects may be related to the modulation of metabolic processes involving carbohydrates.
Propriétés
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-prop-2-enoxyoxan-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-3-4-17-11-8(12-6(2)14)10(16)9(15)7(5-13)18-11/h3,7-11,13,15-16H,1,4-5H2,2H3,(H,12,14)/t7-,8-,9-,10-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLRLITULFAIEW-ISUQUUIWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC=C)CO)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC=C)CO)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B2847758.png)

![5-Methyl-2-[[1-(2,2,2-trifluoroethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2847760.png)

![2-Chloro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2847762.png)
![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2847764.png)
![4-[1-[1-(3-Methoxyphenyl)triazole-4-carbonyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2847765.png)
![6-Isopropyl-2-(3-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2847767.png)
![4-{4-Methyl-3-[(4-methylphenyl)sulfonyl]-6-phenyl-2-pyridinyl}morpholine](/img/structure/B2847768.png)

amino]ethyl}-N'-(4-chlorophenyl)-N-(2-thienylmethyl)urea](/img/structure/B2847771.png)
![Ethyl 8,8-dioxo-8lambda6-thia-1-azaspiro[4.5]decane-4-carboxylate;hydrochloride](/img/structure/B2847774.png)
![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2847775.png)
